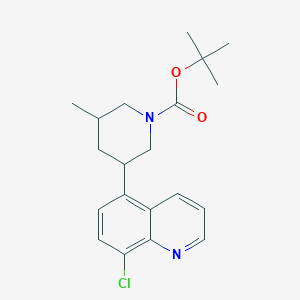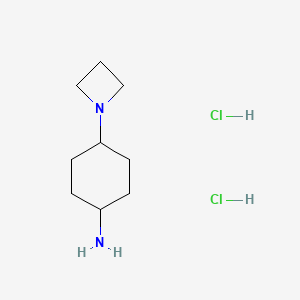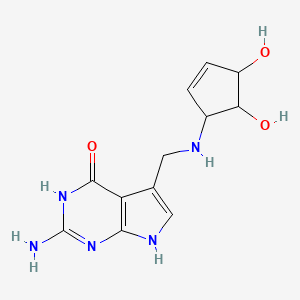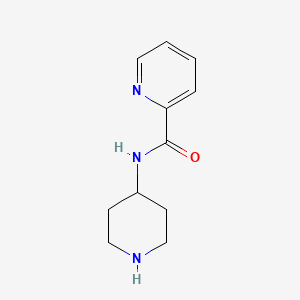
tert-Butyl 3-(8-Chloro-5-quinolyl)-5-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo: es un compuesto químico versátil utilizado en varios campos de investigación científica. Su estructura compleja y sus propiedades únicas lo convierten en un material valioso para estudios en química, biología, medicina e industria.
Análisis De Reacciones Químicas
El 3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo se somete a varios tipos de reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con varias biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Comparación Con Compuestos Similares
El 3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo se puede comparar con otros compuestos similares, como:
Carbamato de terc-butilo N-(5-cloroquinolin-8-il): Otro compuesto con una estructura de quinolina similar y un patrón de cloración.
Métodos De Preparación
La preparación de 3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo implica varias rutas sintéticas y condiciones de reacción. los detalles específicos sobre las rutas sintéticas y los métodos de producción industrial no están fácilmente disponibles a partir de los resultados de la búsqueda. Generalmente, la síntesis de estos compuestos implica varios pasos, incluida la formación del anillo de quinolina, la cloración y reacciones posteriores para introducir los grupos piperidina y terc-butilo.
Mecanismo De Acción
El mecanismo de acción del 3-(8-Cloro-5-quinolinil)-5-metilpiperidin-1-carboxilato de terc-butilo implica su interacción con dianas moleculares y vías específicas. la información detallada sobre sus dianas moleculares y vías no está fácilmente disponible a partir de los resultados de la búsqueda. Generalmente, estos compuestos ejercen sus efectos uniéndose a receptores o enzimas específicos, modulando su actividad e influyendo en varios procesos celulares.
Propiedades
Fórmula molecular |
C20H25ClN2O2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
tert-butyl 3-(8-chloroquinolin-5-yl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H25ClN2O2/c1-13-10-14(12-23(11-13)19(24)25-20(2,3)4)15-7-8-17(21)18-16(15)6-5-9-22-18/h5-9,13-14H,10-12H2,1-4H3 |
Clave InChI |
RSFJQFFCUXNJAY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C2=C3C=CC=NC3=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)


![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)
![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)


![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)


